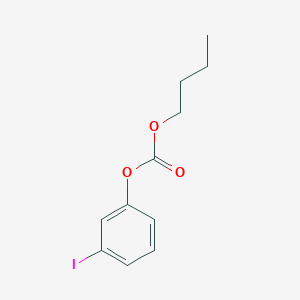
Butyl 3-iodophenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-iodophenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group and an iodophenyl group attached to a carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-iodophenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Butyl 3-iodophenyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonates with different oxidation states.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylates.
科学的研究の応用
Butyl 3-iodophenyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be employed in the development of biochemical probes and labeling agents for studying biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of butyl 3-iodophenyl carbonate involves its interaction with specific molecular targets. The carbonate moiety can undergo hydrolysis to release the active iodophenyl group, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Butyl 3-iodophenyl carbonate can be compared with other similar compounds, such as:
Butyl 4-iodophenyl carbonate: Similar structure but with the iodine atom at the para position.
Butyl 3-bromophenyl carbonate: Contains a bromine atom instead of iodine.
Butyl 3-chlorophenyl carbonate: Contains a chlorine atom instead of iodine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and applications. The presence of the iodine atom imparts distinct chemical properties, making it suitable for specialized reactions and applications that other halogenated carbonates may not achieve.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further exploration of its properties and applications can lead to new discoveries and advancements in these areas.
特性
CAS番号 |
81577-20-0 |
|---|---|
分子式 |
C11H13IO3 |
分子量 |
320.12 g/mol |
IUPAC名 |
butyl (3-iodophenyl) carbonate |
InChI |
InChI=1S/C11H13IO3/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3 |
InChIキー |
DZIPUJQSGOTKHA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)OC1=CC(=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


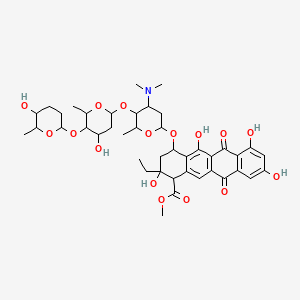
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
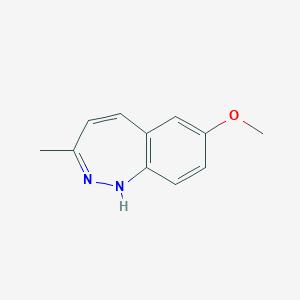

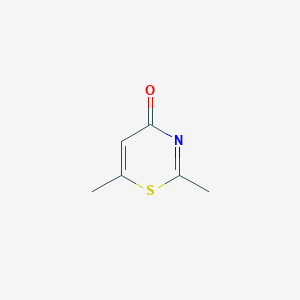
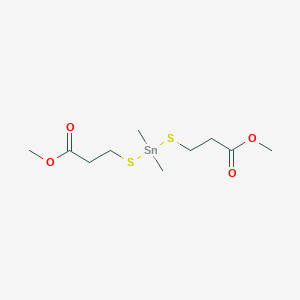
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
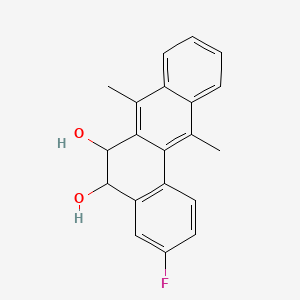

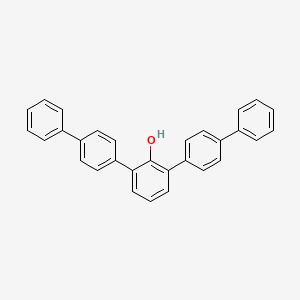
![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
